molecular formula C9H13BrClNO B13448510 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride

Cat. No.: B13448510
M. Wt: 266.56 g/mol
InChI Key: JVGOHQLVOVLIEA-UHFFFAOYSA-N
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Description

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12BrNO·HCl It is an organic compound that contains a bromophenyl group, an amino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride typically involves the reaction of 2-bromobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Bromobenzylamine+Ethylene oxide2-[(2-Bromophenyl)methyl]aminoethan-1-ol\text{2-Bromobenzylamine} + \text{Ethylene oxide} \rightarrow \text{2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol} 2-Bromobenzylamine+Ethylene oxide→2-[(2-Bromophenyl)methyl]aminoethan-1-ol

The product is then treated with hydrochloric acid to form the hydrochloride salt:

2-[(2-Bromophenyl)methyl]aminoethan-1-ol+HCl2-[(2-Bromophenyl)methyl]aminoethan-1-ol hydrochloride\text{2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol} + \text{HCl} \rightarrow \text{this compound} 2-[(2-Bromophenyl)methyl]aminoethan-1-ol+HCl→2-[(2-Bromophenyl)methyl]aminoethan-1-ol hydrochloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-{[(2-Bromophenyl)methyl]amino}acetaldehyde.

    Reduction: Formation of 2-{[(Phenyl)methyl]amino}ethan-1-ol.

    Substitution: Formation of 2-{[(2-Azidophenyl)methyl]amino}ethan-1-ol or 2-{[(2-Mercaptophenyl)methyl]amino}ethan-1-ol.

Scientific Research Applications

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride
  • 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
  • 2-Amino-2-methylpropan-1-ol

Uniqueness

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride is unique due to the presence of the bromophenyl group, which imparts specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride, also known as 2-(2-bromophenyl)-2-(methylamino)ethanol, is a compound of interest due to its potential biological activities, including antimicrobial, antiviral, and antioxidant properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the alkylation of appropriate amines with brominated phenyl derivatives. Methods have been optimized for efficiency and scalability, often employing solvents like dichloromethane and reagents such as DBU for dialkylation processes .

Antimicrobial Activity

Research has demonstrated that compounds containing brominated phenyl groups exhibit significant antimicrobial activity. For example, studies reported that derivatives with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against these pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (mg/mL)
Compound AE. coli0.0195
Compound BB. mycoides0.0048
Compound CS. aureus0.0098

Antiviral Activity

In addition to antimicrobial properties, there is emerging evidence of antiviral activity associated with brominated compounds. For instance, certain derivatives have been shown to inhibit viral proteases with IC50 values in the low micromolar range (e.g., 21.7 μM for Zika virus protease) when modified appropriately .

Table 2: Antiviral Activity Against Zika Virus Protease

CompoundIC50 (μM)
Compound 121.7
Compound 23.14
Compound 30.62

Antioxidant Activity

Antioxidant evaluations using methods such as DPPH and ABTS assays indicate that compounds with bromine substitutions can exhibit significant antioxidant activity, often comparable to standard antioxidants like ascorbic acid . The antioxidant capacity appears to correlate with the electron-donating ability of substituents on the aromatic ring.

Case Studies

  • Antimicrobial Efficacy : A study investigated the efficacy of several bromophenyl derivatives against Mycobacterium tuberculosis , revealing promising results with certain compounds inhibiting growth effectively .
  • Structure-Activity Relationships (SAR) : An extensive SAR analysis highlighted that the presence of electron-withdrawing groups like bromine on the phenyl ring enhances both antimicrobial and antioxidant activities compared to their non-brominated counterparts .

Properties

Molecular Formula

C9H13BrClNO

Molecular Weight

266.56 g/mol

IUPAC Name

2-[(2-bromophenyl)methylamino]ethanol;hydrochloride

InChI

InChI=1S/C9H12BrNO.ClH/c10-9-4-2-1-3-8(9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H

InChI Key

JVGOHQLVOVLIEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)Br.Cl

Origin of Product

United States

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